REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([NH2:9])=[O:8])=[O:4].[CH:10](=O)[CH3:11]>CO>[CH3:10][CH:11]1[NH:1][CH2:2][C:3](=[O:4])[N:5]1[CH2:6][C:7]([NH2:9])=[O:8]
|
Name
|
|
Quantity
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0.5 g
|
Type
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reactant
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Smiles
|
NCC(=O)NCC(=O)N
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Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Evaporation of the solvent
|
Type
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CUSTOM
|
Details
|
gave a residue which
|
Type
|
CUSTOM
|
Details
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was chromatographed on a silica gel column (eluant dichloromethane/methanol 75:25)
|
Type
|
CUSTOM
|
Details
|
The selected fractions were collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
|
CC1N(C(CN1)=O)CC(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |